![molecular formula C19H21N5O B2920232 4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034405-90-6](/img/structure/B2920232.png)
4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains an imidazole ring and a pyrazolo-pyridine ring, both of which are common structures in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its two heterocyclic rings: the imidazole and the pyrazolo-pyridine. These rings are connected by methylene linkers, with the imidazole ring also bearing a benzamide substituent .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and pyrazolo-pyridine rings could impact its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Reactivity
The synthesis of complex heterocyclic compounds, including imidazole and pyrazine derivatives, has been a significant area of research due to their potential applications in pharmaceuticals and materials science. Studies have demonstrated various methods for synthesizing substituted imidazo[1,5-a]pyrazines and benzamide derivatives, showcasing the versatility and reactivity of these heterocycles in forming diverse chemical structures (Board et al., 2009; Zhu et al., 2022). These methodologies highlight the potential for creating analogs of the compound , which could be useful in various scientific applications.
Biological Activities
Research on compounds with structural similarities, such as imidazopyridines and pyrazolopyridines, has revealed a range of biological activities. These include antimicrobial properties, where novel imidazo[1,2-a]pyridine derivatives exhibited significant antibacterial activity (Budumuru et al., 2018), and antitumor activities, highlighting their potential in developing new therapeutic agents (El‐Borai et al., 2013). These findings underscore the potential of similar compounds in medicinal chemistry and drug discovery.
Antitumor and Antimicrobial Applications
The exploration of heterocyclic compounds in the treatment of cancer and infections has been a productive field of research. For instance, certain imidazopyridine and pyrazolopyridine derivatives have shown promising antitumor and antimicrobial activities, suggesting potential for the development of new therapeutic agents against various diseases (Flefel et al., 2018). These studies highlight the importance of structural modification and functionalization in enhancing the biological efficacy of heterocyclic compounds.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets through different mechanisms, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can potentially enhance their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be speculated that this compound may have multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(21-11-17-12-22-24-9-2-1-3-18(17)24)16-6-4-15(5-7-16)13-23-10-8-20-14-23/h4-8,10,12,14H,1-3,9,11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMZEPJLBUUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)
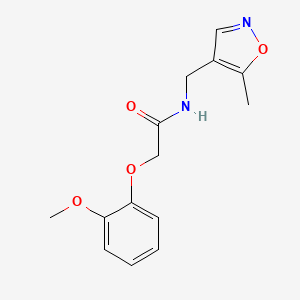

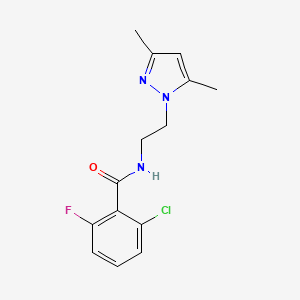
![(3,3-Difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2920155.png)

![(3-methyl-4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid](/img/structure/B2920162.png)
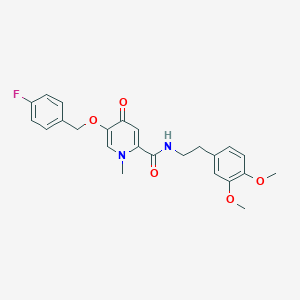
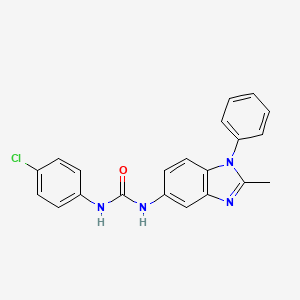
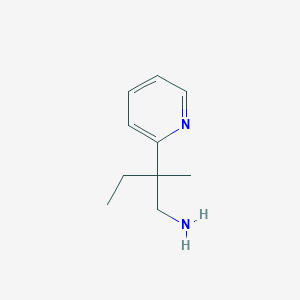
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)
![5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2920170.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)